molecular formula C16H17N3O7 B2701642 dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1986518-86-8

dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2701642
CAS RN: 1986518-86-8
M. Wt: 363.326
InChI Key: XULGJFLYDRVIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some related compounds such as 2-(3,4-Dimethoxyphenyl)ethanol have been studied, and their properties such as boiling point, melting point, and solubility have been reported .

Scientific Research Applications

Antiviral Activities

Research exploring the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate has led to the creation of substances with notable antiviral properties. Specifically, compounds derived from this process have shown moderate virucidal activity and can partially inhibit the absorption of viruses to susceptible cells. This work underscores the potential of these chemical structures in the development of new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).

Catalytic Applications

The utility of 1,2,3-triazoles in catalytic processes has been demonstrated through the ruthenium-catalyzed cycloaddition of aryl azides and alkynes. This method facilitates the formation of 1,5-disubstituted 1,2,3-triazoles, offering advantages such as higher yields, cleaner product profiles, and reduced reaction times, especially when conducted under microwave irradiation. This approach highlights the efficiency of utilizing 1,2,3-triazole derivatives in synthetic chemistry for constructing complex molecules (Rasmussen et al., 2007).

Fluorescent Molecular Probes

The synthesis and application of fluorescent dyes incorporating 1,2,3-triazole frameworks have been explored, demonstrating their potential as solvatochromic probes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for the development of ultrasensitive fluorescent molecular probes. Such probes could revolutionize the study of biological events and processes, thanks to their high fluorescence quantum yields and significant Stokes shifts (Diwu et al., 1997).

Novel Synthetic Methodologies

Innovative synthetic routes have been developed for creating 1,2,3-triazole derivatives, such as the highly regioselective synthesis of triazoloapyrimidinedicarboxylates. Utilizing silica sodium carbonate as a solid base catalyst offers a mild, convenient, and environmentally benign procedure, underscoring the adaptability of 1,2,3-triazole derivatives in organic synthesis (Karami et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some related compounds have associated hazards such as skin and eye irritation, and specific handling and storage requirements .

properties

IUPAC Name

dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7/c1-23-11-6-5-9(7-12(11)24-2)10(20)8-19-14(16(22)26-4)13(17-18-19)15(21)25-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULGJFLYDRVIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.